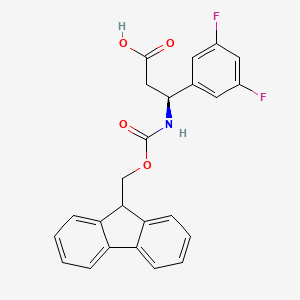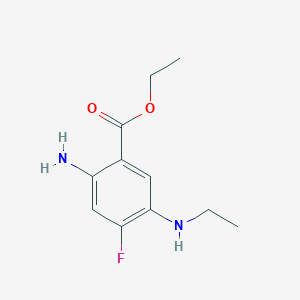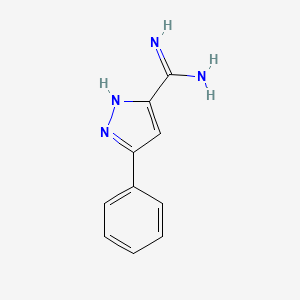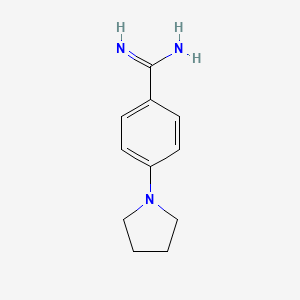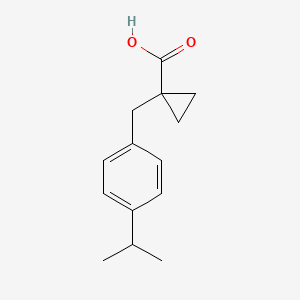
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethoxyethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethyl)-3-methylbenzene, 1-(2-cyanoethyl)-3-methylbenzene, and 1-(2-aminoethyl)-3-methylbenzene.
Oxidation Reactions: Products include 1-(2-ethoxyethyl)-3-methylbenzaldehyde and 1-(2-ethoxyethyl)-3-methylbenzoic acid.
Reduction Reactions: Products include 1-(2-ethoxyethyl)-3-methylbenzyl alcohol and 1-(2-ethoxyethyl)-3-methylbenzene.
Scientific Research Applications
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group, making the compound reactive towards nucleophiles. The ethoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-3-methylbenzene: Similar structure but lacks the ethoxy group.
1-(2-Chloro-1-ethoxyethyl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene is unique due to the presence of both a bromoethoxyethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(2-bromo-1-ethoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-3-13-11(8-12)10-6-4-5-9(2)7-10/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
OJTBKKFESSQWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



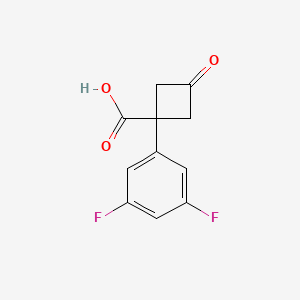

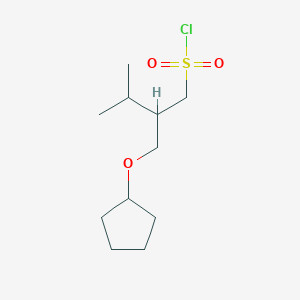
![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)




